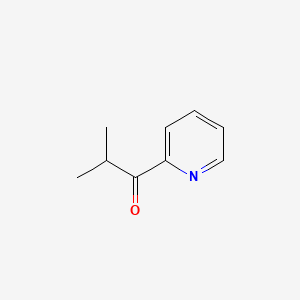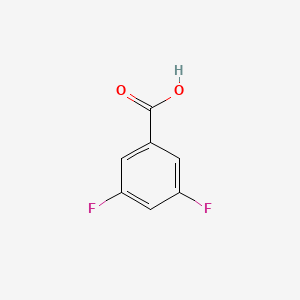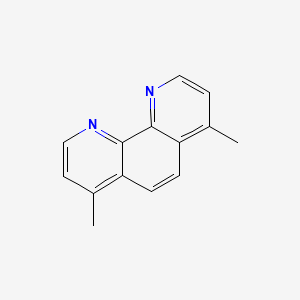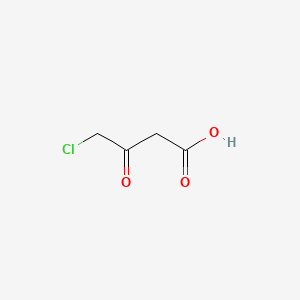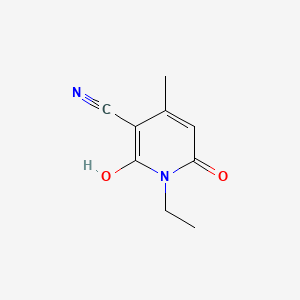
烯丙基氯化镁
描述
Allylmagnesium chloride is an organometallic compound with the chemical formula CH2=CHCH2MgClThis compound is highly reactive and is typically handled in solution form, often in tetrahydrofuran (THF) or diethyl ether, to stabilize it and facilitate its use in chemical reactions .
科学研究应用
Allylmagnesium chloride is widely used in scientific research due to its versatility as a Grignard reagent. Some of its applications include:
Organic Synthesis: Used for the allylation of carbonyl compounds to form alcohols.
Pharmaceuticals: Employed in the synthesis of complex molecules, including active pharmaceutical ingredients.
Polymer Chemistry: Used in the preparation of polysilane–crown ether polymers.
Material Science: Involved in the synthesis of novel materials with unique properties
作用机制
Target of Action
Allylmagnesium chloride is an organometallic compound, commonly used as a Grignard reagent . The primary targets of Allylmagnesium chloride are carbonyl compounds, such as aldehydes and ketones . It interacts with these compounds to perform allylation, a process that introduces an allyl group into a molecule .
Mode of Action
The mode of action of Allylmagnesium chloride involves a nucleophilic reaction . The nucleophilic carbon atoms of organometallic reagents like Allylmagnesium chloride react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains . In the process, an alcohol is formed . This ability to build larger organic molecules is an important and useful skill for multi-step synthesis .
Biochemical Pathways
The biochemical pathways affected by Allylmagnesium chloride involve the synthesis of alcohols . The basic reaction involves the nucleophilic reaction of the carbanionic carbon in the organometallic reagent with the electrophilic carbon in the carbonyl to form alcohols . Both Grignard and Organolithium Reagents will perform these reactions .
Pharmacokinetics
It’s important to note that allylmagnesium chloride is highly reactive and sensitive to moisture
Result of Action
The result of the action of Allylmagnesium chloride is the formation of larger organic molecules, specifically alcohols . This is achieved through the reaction of the nucleophilic carbon atoms in the organometallic reagent with the electrophilic carbon atoms in the carbonyl compounds .
Action Environment
Allylmagnesium chloride is sensitive to environmental factors. It reacts violently with water , and it’s recommended to handle it under inert gas and protect it from moisture . It’s typically used in a controlled laboratory environment, and its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other reactive substances .
生化分析
Biochemical Properties
Allylmagnesium chloride plays a significant role in biochemical reactions, particularly in the allylation of carbonyl compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the synthesis of antipsychotic clopixol and polysilane–crown ether polymers . The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Molecular Mechanism
At the molecular level, allylmagnesium chloride exerts its effects through the formation of carbon-carbon bonds. This involves the nucleophilic addition of the allyl group to electrophilic carbonyl compounds. The compound’s interaction with biomolecules can lead to enzyme inhibition or activation, depending on the specific reaction conditions. Changes in gene expression may also occur as a result of these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allylmagnesium chloride can change over time. The compound is known to be sensitive to air and moisture, which can lead to its degradation. Stability studies have shown that it must be stored under inert conditions to maintain its reactivity. Long-term effects on cellular function have not been extensively studied, but it is known that the compound can cause severe skin burns and eye damage upon exposure .
Metabolic Pathways
Allylmagnesium chloride is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Subcellular Localization
The subcellular localization of allylmagnesium chloride can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localizations can influence its reactivity and interactions with other biomolecules, ultimately affecting cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Allylmagnesium chloride is typically prepared by the reaction of allyl chloride with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The mixture is then stirred under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In industrial settings, the preparation of allylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
化学反应分析
Types of Reactions: Allylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic centers such as carbonyl groups in aldehydes and ketones. This results in the formation of alcohols after hydrolysis. It can also participate in substitution reactions, where the allyl group replaces a leaving group in a substrate .
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.
Substitution Reactions: Reacts with substrates containing good leaving groups under anhydrous conditions.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Alkenes: Formed from substitution reactions.
相似化合物的比较
Allylmagnesium bromide: Similar reactivity but uses bromide as the halide.
Vinylmagnesium chloride: Contains a vinyl group instead of an allyl group.
Methylmagnesium chloride: Contains a methyl group instead of an allyl group.
Uniqueness: Allylmagnesium chloride is unique due to its ability to introduce the allyl group into various substrates, which is valuable in the synthesis of complex organic molecules. Its reactivity and versatility make it a preferred choice in many synthetic applications compared to its analogs .
属性
IUPAC Name |
magnesium;prop-1-ene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062561 | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2622-05-1 | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)

